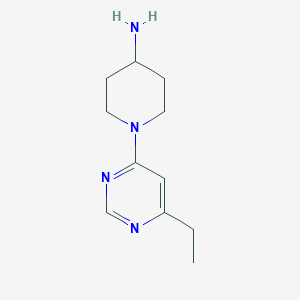

1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-ethylpyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-10-7-11(14-8-13-10)15-5-3-9(12)4-6-15/h7-9H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOJTHRCRZCOTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Precision: The Pyrimidine-Piperidine Scaffold in Kinase Inhibitor Discovery

Executive Summary

In the landscape of targeted therapeutics, the design of small-molecule kinase inhibitors requires a delicate balance of binding affinity, selectivity, and pharmacokinetic (PK) viability. As a Senior Application Scientist, I frequently leverage privileged pharmacophores to solve these multidimensional challenges. The pyrimidine-piperidine scaffold has emerged as a structurally modular and highly effective core in modern drug discovery. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, synthetic assembly, and biological validation protocols.

Structural and Mechanistic Rationale

The success of the pyrimidine-piperidine hybrid lies in its dual-functionality, seamlessly bridging the hydrophobic, highly conserved ATP-binding pocket with the solvent-exposed regions of the kinase.

The Pyrimidine Core: The Hinge Binder

The pyrimidine ring acts as a highly efficient ATP-mimetic. It anchors the inhibitor within the kinase hinge region by forming critical bidentate hydrogen bonds with the backbone amides of the kinase (e.g., the Leu83 residue in CDK2)[1]. However, relying solely on flat, aromatic systems often leads to poor aqueous solubility and promiscuous binding across the kinome, driving off-target toxicity.

The Piperidine Vector: Solubility and Selectivity

To break the molecular planarity, the sp3-hybridized piperidine ring is introduced. This non-planar ring provides a three-dimensional vector that directs functional groups out of the binding pocket and into the solvent channel or ribose-binding pocket[2].

-

Causality in Design: The basic nitrogen of the piperidine ring is typically protonated at physiological pH. This ionization drastically improves the aqueous solubility and oral bioavailability of the compound. Furthermore, the stereochemistry of the piperidine substituents can be precisely engineered to tune selectivity or induce target degradation without compromising the core binding affinity[2].

Logical SAR breakdown of the pyrimidine-piperidine scaffold in kinase inhibitors.

Quantitative Profiling and Case Studies

The pyrimidine-piperidine architecture is not limited to a single kinase family. Recent literature demonstrates its broad applicability across various targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and even in the design of Proteolysis-Targeting Chimeras (PROTACs).

For instance, Wang et al. developed pyrimidine-piperidine derivatives that induce potent cell cycle arrest at the G0, G1, and S phases in breast cancer models by targeting CDK2[1]. Similarly, structural modifications of this scaffold have yielded exceptional VEGFR-2 inhibitors with nanomolar efficacy[3]. Beyond traditional inhibition, the scaffold has been utilized to design degraders for BCR-ABL (using a pyrimidine linker)[4] and the BCL6 transcriptional repressor, where the solvent-exposed piperidine is critical for degradation[2]. It has also shown utility against non-kinase targets like thymidylate synthase[5].

Table 1: Comparative In Vitro Activity of Selected Derivatives

| Compound Designator | Target Protein | Inhibitory Activity (IC50) | Key Structural Feature | Ref. |

| St. 12 | CDK2 | Potent (Cell cycle arrest) | 4-methoxy phenyl amide | [1] |

| Compound 22 | VEGFR-2 | 1.33 nM | Pyridine-pyrimidine-piperidine | [3] |

| DMP11 (PROTAC) | BCR-ABL | 0.261 nM (K562 cells) | 10-carbon linker on pyrimidine | [4] |

| Compound 5h | Thymidylate Synthase | 15.70 µM (SW480 cells) | 6-(4-aminopiperidin-1-yl) | [5] |

| CCT373566 | BCL6 (Degrader) | High Affinity | Solvent-exposed piperidine | [2] |

Synthetic Methodology: Assembly of the Pharmacophore

To construct these molecules, we employ a highly robust, self-validating synthetic workflow. The following protocol details the Nucleophilic Aromatic Substitution (SNAr) approach to assemble a prototypical 6-(4-aminopiperidin-1-yl)-pyrimidine core[5].

Step 1: Benzylation of the Pyrimidine Core

Procedure: React 3-methyl-6-chlorouracil (1 mmol) with a substituted benzyl bromide (1.2 mmol) using N,N-diisopropylethylamine (DIPEA, 2 mmol) in anhydrous tetrahydrofuran (THF) for 6 hours[5].

-

Causality & Logic: DIPEA is deliberately chosen as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the pyrimidine nitrogen to facilitate nucleophilic attack on the benzyl bromide without competing as a nucleophile itself. THF provides a polar aprotic environment that maximizes the solubility of the organic reactants.

-

Self-Validation: The reaction progress is monitored via LC-MS. The disappearance of the 3-methyl-6-chlorouracil peak and the emergence of a higher mass product peak self-validates the completion of the alkylation before proceeding to the next step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Procedure: Introduce the 4-aminopiperidine derivative to the intermediate. Heat the mixture under basic conditions.

-

Causality & Logic: The chlorine atom at the C6 position of the pyrimidine ring is highly electrophilic, activated by the electron-withdrawing nature of the adjacent nitrogens and carbonyl groups. The secondary amine of the piperidine is highly nucleophilic, allowing for a regioselective SNAr displacement of the chloride[5].

-

Self-Validation: The generation of HCl as a byproduct lowers the pH of the microenvironment. Maintaining an excess of DIPEA ensures the piperidine nitrogen remains deprotonated and nucleophilic, establishing a self-correcting basic buffer system that drives the reaction to completion.

Step-by-step synthetic workflow for pyrimidine-piperidine kinase inhibitors.

Biological Evaluation: Self-Validating Screening Protocol

To validate the efficacy of the synthesized inhibitors, a high-throughput, self-validating biochemical assay is required. The ADP-Glo™ Kinase Assay is the industry standard for this purpose.

Protocol Workflow

-

Incubation: Combine the target kinase (e.g., CDK2 or VEGFR-2), ATP, specific peptide substrate, and the pyrimidine-piperidine inhibitor in a buffered solution.

-

ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any remaining unreacted ATP.

-

Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then drives a luciferase-mediated luminescent reaction.

-

Causality & Logic: Measuring substrate phosphorylation directly can be confounded by the substrate's physical properties or antibody affinities. By measuring ADP production, we utilize a universal metric of kinase activity that is independent of the substrate.

-

Self-Validation: The critical step is the complete depletion of unreacted ATP in Step 2. This creates a self-validating zero-background baseline; any subsequent luminescent signal in Step 3 must originate exclusively from the ADP generated during the kinase reaction, completely eliminating false positives caused by background ATP or fluorescent library compounds.

CDK4/6-Rb signaling pathway and the intervention point of pyrimidine-piperidine inhibitors.

Conclusion

The pyrimidine-piperidine scaffold is a masterclass in rational drug design. By combining the rigid, hydrogen-bonding capacity of the pyrimidine ring with the flexible, solubility-enhancing, and vector-directing properties of the piperidine ring, researchers can systematically overcome the limitations of traditional flat kinase inhibitors. As demonstrated through robust synthetic pathways and self-validating biological assays, this pharmacophore will continue to be a cornerstone in the development of next-generation targeted therapies and PROTACs.

References

1.[1] Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. nih.gov. 2.[3] Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). nih.gov. 3.[2] Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo. acs.org. 4.[4] FDA-approved kinase inhibitors in PROTAC design, development and synthesis. tandfonline.com. 5.[5] Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. nih.gov.

Sources

- 1. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-(6-Ethylpyrimidin-4-yl)piperidin-4-amine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 1-(6-ethylpyrimidin-4-yl)piperidin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide offers a robust framework for its synthesis, characterization, and potential therapeutic applications based on the well-established chemistry of its constituent pyrimidine and piperidine scaffolds. We will delve into logical synthetic strategies, state-of-the-art analytical techniques for structural elucidation and purity assessment, and the potential pharmacological relevance of this molecule, particularly in the realms of kinase inhibition and neurotherapeutics. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel small molecule therapeutics.

Introduction: The Significance of the Pyrimidine-Piperidine Scaffold

The convergence of a pyrimidine ring and a piperidine moiety within a single molecular entity creates a privileged scaffold with diverse pharmacological potential. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The piperidine ring, a ubiquitous feature in natural alkaloids and synthetic drugs, offers a versatile, conformationally flexible anchor that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties.[3][4] The specific compound, this compound, combines these two key pharmacophores, suggesting its potential as a valuable building block or lead compound in drug discovery programs.

Addressing the CAS Number

A thorough search of prominent chemical databases, including PubChem, reveals entries for this compound and its isomers, providing essential information such as molecular formula (C₁₁H₁₈N₄) and predicted physicochemical properties.[5][6] However, a designated CAS (Chemical Abstracts Service) number is not currently listed for this specific compound. This typically indicates that the compound may not be commercially available or has not been widely synthesized and registered. The absence of a CAS number underscores the need for a reliable synthetic protocol, which this guide aims to provide.

Proposed Synthesis and Methodologies

The synthesis of this compound can be logically approached through a convergent synthesis, leveraging established organic chemistry transformations. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable pyrimidine precursor and a protected piperidine amine.

Synthetic Workflow Overview

The proposed synthetic strategy is a two-step process, beginning with the coupling of a chloro-substituted pyrimidine with a Boc-protected aminopiperidine, followed by the deprotection of the amine to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(6-ethylpyrimidin-4-yl)piperidin-4-yl)carbamate

-

Rationale: This step involves the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring by the secondary amine of the piperidine. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to scavenge the HCl generated during the reaction without competing in the substitution. A high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) is chosen to facilitate the reaction at elevated temperatures. The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of the piperidine prevents its reaction with the pyrimidine.

-

Procedure:

-

To a solution of 4-chloro-6-ethylpyrimidine (1.0 eq) in NMP (0.2 M), add tert-butyl piperidin-4-ylcarbamate (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at 120 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

-

Step 2: Synthesis of this compound

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine. Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in 1,4-dioxane are standard and effective reagents for this transformation.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in a solution of 4M HCl in 1,4-dioxane (0.2 M).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

-

To obtain the free base, dissolve the hydrochloride salt in water and basify to a pH > 10 with a 1 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₈N₄ | [5] |

| Molecular Weight | 206.29 g/mol | [5] |

| XLogP3 | 1.1 | [5] |

| Monoisotopic Mass | 206.15315 Da | [5] |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the pyrimidine ring protons, and the protons of the piperidine ring. The chemical shifts and coupling constants of the piperidine protons will be indicative of its chair conformation.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the distinct signals for the pyrimidine and piperidine ring carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion ([M+H]⁺).

Potential Therapeutic Applications and Biological Significance

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, primarily due to the established biological activities of its constituent moieties.

Protein Kinase Inhibition

The pyrimidine core is a well-known hinge-binding motif in many protein kinase inhibitors.[7] The piperidine moiety can be functionalized to interact with solvent-exposed regions or allosteric pockets of the kinase domain. Specifically, the 4-aminopiperidine group can serve as a key interaction point or a vector for further chemical elaboration to enhance potency and selectivity. This scaffold is particularly relevant for targeting kinases implicated in cancer, such as Protein Kinase B (Akt), where similar structures have shown significant inhibitory activity.[7][8]

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many centrally acting drugs.[4] Derivatives of 4-aminopiperidine have been investigated as ligands for various CNS targets, including the sigma-1 (σ1) receptor, which is implicated in neurodegenerative diseases, pain, and psychiatric disorders.[8] The structural features of this compound make it a candidate for exploration as a modulator of such receptors.

Conclusion

While this compound may not yet be a cataloged compound with a designated CAS number, its rational design based on privileged pharmacophores suggests significant potential in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and exploration of its therapeutic applications. The methodologies and insights presented herein are intended to empower researchers to synthesize and evaluate this and related molecules, thereby contributing to the advancement of novel drug discovery.

References

- PubChem. (n.d.). 1-Ethylpiperidin-4-amine. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound.

- BenchChem. (2025). Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry.

- BenchChem. (2025). The Discovery and History of Ethyl-piperidin-4-ylmethyl-amine: A Technical Whitepaper.

- Avantor. (n.d.). Ethyl-1-(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylate.

- BenchChem. (n.d.). Chemical properties of Ethyl-piperidin-4-ylmethyl-amine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.

- ChemScene. (n.d.). 1-[6-(morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine.

- PubChemLite. (n.d.). 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine.

- BenchChem. (2025). A Structural Showdown: Ethyl-piperidin-4-ylmethyl-amine and Its Molecular Cousins in Drug Discovery.

-

Blake, J. F., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. Retrieved from [Link]

- Chemsrc. (2025). 6-ethyl-5-(3-nitro-4-piperidin-1-ylphenyl)pyrimidine-2,4-diamine.

- ResearchGate. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.

-

Sreenivasa, S., et al. (2012). 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3373. Retrieved from [Link]

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Tarhza, A., et al. (2025). New Piperidin-4-Amine Derivatives as Anti-HCV Inhibitors: A Structure-Based Approach Combining DFT, QSAR, and ADMET Analysis. [Journal Name].

- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

-

Kumar, A., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

-

Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-17. Retrieved from [Link]

-

Kumar, A., et al. (2018). Design, development, drug-likeness, and molecular docking studies of novel piperidin-4-imine derivatives as antitubercular agents. Drug Design, Development and Therapy, 12, 2931–2943. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijnrd.org [ijnrd.org]

- 5. PubChemLite - this compound (C11H18N4) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - 1-(6-ethylpyrimidin-4-yl)piperidin-3-amine (C11H18N4) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Biological Activity of Pyrimidine-Piperidine Derivatives: A Technical Guide to a Privileged Scaffold Combination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Molecular Hybridization

In the landscape of modern drug discovery, the strategy of molecular hybridization—the rational design of new chemical entities by combining two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutics with enhanced efficacy, improved selectivity, and novel mechanisms of action. This guide delves into the synergistic potential of molecules integrating two of medicinal chemistry's most "privileged" scaffolds: pyrimidine and piperidine.

The pyrimidine ring, a fundamental component of DNA and RNA, is a cornerstone of numerous therapeutic agents, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Its nitrogen-rich structure makes it an exceptional mimic of the adenine base in ATP, rendering it a premier scaffold for designing potent kinase inhibitors.[4] Concurrently, the piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, is a structural staple in over twenty classes of pharmaceuticals and a vast number of natural alkaloids.[5][6] Its conformational flexibility and synthetic tractability allow it to serve as a versatile linker or a key interacting moiety to optimize a drug candidate's potency, selectivity, and pharmacokinetic properties.[5]

This technical guide provides a comprehensive exploration of the biological activities of hybrid pyrimidine-piperidine derivatives. We will dissect their mechanisms of action in key therapeutic areas, present detailed experimental protocols for their evaluation, and visualize the complex pathways they modulate, offering field-proven insights for drug development professionals.

Chapter 1: Anticancer Activity as Kinase Inhibitors

The deregulation of protein kinases is a hallmark of many cancers, making them a primary target for therapeutic intervention. Pyrimidine-piperidine derivatives have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.

Causality of Design: The Pyrimidine Core as an ATP Mimic

The efficacy of pyrimidine-based compounds as kinase inhibitors stems from their structural resemblance to the purine ring of ATP. This allows them to function as ATP-competitive inhibitors, binding to the kinase's active site and blocking the phosphorylation of downstream substrates.[4] The piperidine moiety is typically appended to the pyrimidine core to fulfill several strategic roles:

-

Exploiting Hydrophobic Pockets: It can be functionalized with lipophilic groups that occupy hydrophobic regions within the ATP-binding site, enhancing binding affinity.

-

Improving Selectivity: The piperidine ring's conformation and substitution pattern can be tailored to achieve selective binding to a specific kinase, reducing off-target effects.[7]

-

Enhancing Physicochemical Properties: It can be used to modulate solubility and cell permeability, crucial parameters for oral bioavailability.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Derivatives combining pyrimidine with piperidine or the closely related piperazine have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Protein Kinase B (Akt).[7][8] Inhibition of these pathways disrupts cancer cell proliferation, survival, and angiogenesis.

Data Presentation: In-Vitro Cytotoxic Activity

The anticancer potential of novel compounds is initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.

| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Thiophenyl-pyrimidine | HepG-2 | Liver | 13.81 | [8] |

| Thiophenyl-pyrimidine | MCF-7 | Breast | 15.65 | [8] |

| Thiophenyl-pyrazole | HepG-2 | Liver | 0.161 (EGFR) | [8] |

| Thiophenyl-pyrazole | HepG-2 | Liver | 0.141 (VEGFR-2) | [8] |

| Oxazolo[4,5-d]pyrimidine | Leukemia (CCRF-CEM) | Leukemia | >100 (LC50) | [9] |

| Oxazolo[4,5-d]pyrimidine | Colon (HT29) | Colon | -27.98 (% Growth) | [9] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a self-validating system for assessing the cytotoxic effects of ethylpyrimidine-piperidine derivatives on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, HepG-2) in appropriate media until they reach ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Include a "vehicle control" (media with DMSO only) and a "no-cell" blank control (media only).

-

Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals, which appear as purple precipitates.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the media from each well without disturbing the formazan crystals.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

Chapter 2: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of safer, more effective anti-inflammatory agents is a critical area of research. Pyrimidine derivatives have shown considerable promise in this field, often through the inhibition of key inflammatory mediators.[10]

Mechanism of Action: COX-1 and COX-2 Inhibition

A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[11] COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, while COX-2 is inducible and is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key goal in drug design to minimize the gastrointestinal side effects associated with non-selective NSAIDs. Pyrimidine-based compounds have been developed as potent and selective COX-2 inhibitors.[11]

Data Presentation: COX Inhibition Activity

The potency and selectivity of anti-inflammatory compounds are crucial metrics for their therapeutic potential.

| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) | 5-LOX IC50 (µg/mL) | Reference |

| MAK01 (Pivalate-based) | 314 | 130 | 105 | [11] |

| Indomethacin (Reference) | Data not specified | Data not specified | Data not specified | [11] |

Experimental Protocol: In-Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of test compounds against COX-1 and COX-2 enzymes.

Principle: This assay measures the peroxidase activity of the COX enzymes. In the presence of heme, COX catalyzes the conversion of arachidonic acid to Prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This assay utilizes a colorimetric probe (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine, TMPD) that is oxidized during this reduction, producing a colored compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of human recombinant COX-1 and COX-2 enzymes, heme, arachidonic acid, and the colorimetric probe (TMPD).

-

Prepare serial dilutions of the test compound and a reference standard (e.g., Indomethacin or Celecoxib) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and heme to designated wells.

-

Add the test compound dilutions to the sample wells. Add buffer/DMSO to control wells.

-

Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the colorimetric probe (TMPD) followed immediately by arachidonic acid.

-

-

Measurement and Analysis:

-

Immediately measure the absorbance of the plate over time (kinetic reading) at a specific wavelength (e.g., 590-620 nm) using a microplate reader.

-

The rate of change in absorbance is proportional to the COX enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 values for both COX-1 and COX-2.

-

Calculate the COX-2 Selectivity Index (SI) as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

-

Conclusion and Future Perspectives

The strategic fusion of the pyrimidine and piperidine scaffolds represents a highly productive and versatile platform in medicinal chemistry. The resulting hybrid molecules have demonstrated significant potential across multiple therapeutic areas, most notably in oncology as multi-targeted kinase inhibitors and in the development of novel anti-inflammatory agents. The inherent "drug-likeness" of these two core structures provides a robust foundation for creating compounds with favorable pharmacological profiles.

Future research should focus on expanding the diversity of substitution patterns on both the pyrimidine and piperidine rings. Structure-Activity Relationship (SAR) studies will be paramount in fine-tuning the selectivity and potency of these derivatives, particularly in distinguishing between closely related kinase isoforms or achieving greater COX-2 selectivity. The exploration of these compounds for neurodegenerative diseases and as antimicrobial agents also warrants deeper investigation. As our understanding of complex disease pathways grows, the pyrimidine-piperidine framework is exceptionally well-positioned for the design of the next generation of targeted, effective, and safer medicines.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2023). Molecules. [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024). Cureus. [Link]

-

Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). MDPI. [Link]

-

Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

-

Design, synthesis and anti-inflammatory activity of some new pyrimidine derivatives. (2025). INIST-CNRS. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). ResearchGate. [Link]

-

Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. [Link]

-

Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). SciForum. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). Journal of Medicinal Chemistry. [Link]

-

Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). RSC Advances. [Link]

-

Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[5][12]Oxazolo[4,5-D]Pyrimidines. (2026). Der Pharma Chemica. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. [Link]

Sources

- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. ijnrd.org [ijnrd.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Novel heterocyclic building blocks for medicinal chemistry

The pharmaceutical industry’s historical reliance on robust, high-throughput sp2-sp2 cross-coupling methodologies (e.g., Suzuki and Heck reactions) inadvertently populated screening libraries with flat, highly aromatic, and lipophilic molecules. While synthetically accessible, these "flatland" compounds often suffer from poor physicochemical properties, leading to high clinical attrition rates due to off-target toxicity and poor pharmacokinetics[1].

As a Senior Application Scientist, I advocate for a paradigm shift toward architectural complexity. By integrating novel heterocyclic building blocks—such as oxetanes, azetidines, and spirocycles—we can intentionally engineer three-dimensionality into drug candidates. This guide explores the mechanistic rationale, physicochemical impact, and synthetic execution of these novel scaffolds.

The Mechanistic Rationale: Escaping Flatland

The concept of "Escaping from Flatland," pioneered by Lovering et al., introduced the Fraction of sp3 hybridized carbons (Fsp3) as a predictive metric for clinical success[2],[1]. The Fsp3 descriptor is calculated as the ratio of sp3-hybridized carbons to the total carbon count.

Why does Fsp3 matter?

-

Solubility & Lipophilicity: Saturated, 3D systems disrupt the flat pi-stacking interactions that cause aromatic compounds to aggregate and crystallize, drastically lowering the melting point and improving aqueous solubility[2].

-

Target Selectivity: A 3D trajectory provides a more complementary fit to the chiral, highly complex topography of protein binding pockets, reducing promiscuity and minimizing off-target liabilities (such as CYP450 inhibition)[3].

Fig 1. Multiparametric optimization workflow driven by 3D scaffold integration.

Emerging Classes of Novel Heterocycles

A. Oxetanes: The Carbonyl and Gem-Dimethyl Bioisostere

The oxetane ring is a highly strained, four-membered oxygen heterocycle that has become a privileged motif in modern medicinal chemistry[4],[5].

-

Mechanistic Insight: When replacing a gem-dimethyl group, the oxetane oxygen acts as a potent hydrogen-bond acceptor. The lone pairs on the oxygen alter the molecule's dipole moment, dramatically reducing lipophilicity (LogP) and increasing aqueous solubility (often by a factor of 4 to 4000)[5]. Furthermore, oxetan-3-ol is increasingly utilized as a non-classical bioisostere for carboxylic acids, maintaining the required hydrogen-bonding network while eliminating the charged state that often hinders membrane permeability[4].

B. Spirocycles: Conformationally Restricted Vectors

Spirocyclic building blocks, such as spirocyclic piperidines or oxa-azaspiro[3.3]heptanes, offer a unique way to project functional groups into 3D space from a single quaternary carbon[6],.

-

Mechanistic Insight: Consider the replacement of a morpholine ring with[7]. Morpholine is flexible and undergoes rapid ring-flipping. Upon binding to a target, it must adopt a single conformation, resulting in a significant entropic penalty. The spirocycle is rigid and pre-organized. It projects the amine and oxygen heteroatoms in a nearly identical spatial vector but without the entropic cost of freezing a flexible ring. Additionally, the strain of the four-membered rings exerts an electron-withdrawing effect on the amine, lowering its pKa and mitigating hERG toxicity liabilities[8],[9].

Quantitative Data: Physicochemical Impact

The following table synthesizes the predictable physicochemical shifts observed when transitioning from traditional flat/flexible rings to novel 3D heterocycles.

| Property | Morpholine (Traditional) | 2-Oxa-6-azaspiro[3.3]heptane (Novel 3D) | Causality / Structural Impact |

| pKa | ~8.4 | ~5.8 | Strain-induced electron withdrawal reduces basicity, lowering hERG binding risk. |

| LogP | -0.9 | -1.2 | Enhanced dipole moment and lower lipophilicity improve aqueous solubility. |

| Conformation | Flexible Chair | Rigid Spirocyclic | Pre-organization reduces the entropic penalty ( |

| Exit Vectors | Equatorial / Axial | Orthogonal (90°) | Provides underexplored spatial trajectories for structure-activity relationship (SAR) expansion. |

Experimental Protocol: Photoredox Synthesis of a Spirocyclic Scaffold

To access these complex sp3-rich scaffolds, modern medicinal chemistry heavily relies on [10]. Below is a self-validating, step-by-step protocol for the synthesis of a novel aza-spirocyclic building block via visible-light photoredox catalysis.

Protocol: Visible-Light Mediated [2+2] Cycloaddition

1. Reagent Preparation & Rigorous Degassing

-

Action: Dissolve the functionalized alkene precursor and the photocatalyst (e.g.,

, 1.0 mol%) in anhydrous acetonitrile (0.1 M). Subject the mixture to three freeze-pump-thaw cycles. -

Causality: Molecular oxygen is a potent triplet state quencher. Failing to degas the solvent will result in the excited

state transferring its energy to

2. Irradiation & Radical Generation

-

Action: Irradiate the reaction vessel using a 450 nm blue LED photoreactor at ambient temperature (25°C) for 12 hours.

-

Causality: The 450 nm wavelength precisely matches the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium catalyst. Maintaining ambient temperature prevents thermal degradation of the highly strained four-membered spirocyclic product[10].

3. In-Situ Self-Validation (Reaction Monitoring)

-

Action: At 2-hour intervals, extract a 10

aliquot under an inert atmosphere. Quench with methanol and analyze via UPLC-MS and -

Causality: A self-validating protocol requires real-time kinetic tracking. Relying solely on end-point TLC is insufficient for strained heterocycles, which may undergo secondary ring-opening if over-irradiated. The reaction is deemed complete when the precursor mass strictly plateaus.

4. Isolation & Purification

-

Action: Concentrate the crude mixture in vacuo at a low temperature (<30°C). Purify via automated flash chromatography using a buffered eluent (e.g., 0.1%

in Hexanes/EtOAc). -

Causality: Strained aza-spirocycles can be sensitive to the acidic silanol groups on standard silica gel. Buffering the mobile phase with triethylamine prevents irreversible binding and acid-catalyzed ring expansion/degradation.

Fig 2. Self-validating experimental workflow for photoredox spirocycle synthesis.

Conclusion

The integration of novel heterocyclic building blocks is not merely a synthetic exercise; it is a fundamental requirement for modern drug discovery. By strategically utilizing oxetanes, azetidines, and spirocycles, medicinal chemists can actively modulate the Fsp3 character of their pipelines. This "escape from flatland" directly translates to enhanced solubility, superior metabolic stability, and a higher probability of clinical success. As synthetic methodologies like photoredox catalysis and electrochemistry become more accessible, the chemical space available for 3D scaffold generation will continue to expand exponentially.

References

-

Escaping from Flatland: Increasing Saturation as an Approach to Improving Clinical Success (Lovering et al.) Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights (Wuitschik et al.) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: Drugs for Neglected Diseases Initiative (DNDi) / European Journal of Medicinal Chemistry URL:[Link]

-

Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

- 1. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]

- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidin-4-amine Linker: A Technical Guide to "Privileged" Connectivity in Drug Design

The following technical guide details the structural, physicochemical, and synthetic utility of piperidin-4-amine linkers in modern drug design.

Executive Summary: Beyond Passive Connectivity[1][2]

In the evolution of "Linkerology"—the science of connecting pharmacophores—the piperidin-4-amine moiety has transcended its role as a mere structural spacer. Unlike flexible polyethylene glycol (PEG) or alkyl chains, this saturated heterocycle acts as a functional linker .[] It introduces defined conformational constraints, modulates physicochemical properties (solubility, pKa), and serves as a critical exit vector for accessing solvent-exposed regions or specific sub-pockets in target proteins.

This guide analyzes the piperidin-4-amine scaffold not just as a connector, but as a bioactive structural element capable of rescuing poor physicochemical profiles and enhancing potency through entropy reduction.

Physicochemical Profile & Structural Logic[3][4]

Conformational Rigidity & Entropy

The piperidine ring predominantly adopts a chair conformation , which imposes a specific distance and angular relationship between the N1 (ring nitrogen) and the exocyclic N4-amine.

-

Entropic Advantage: Compared to a linear alkyl chain (e.g., 1,4-diaminobutane), the piperidin-4-amine linker has significantly fewer rotatable bonds. This pre-organization reduces the entropic penalty (

) upon binding to a protein target. -

Exit Vectors: The 1,4-substitution pattern provides a linear but rigid exit vector (

6 Å distance), ideal for spanning deep binding pockets to reach solvent or secondary pockets.

The "Basicity Tuning" Knob

The scaffold features two basic centers, which presents both opportunities and challenges for membrane permeability and solubility.

| Position | Typical pKa | Role in Drug Design |

| N1 (Ring Nitrogen) | 10.0 – 11.0 | High basicity. Protonated at physiological pH.[2][3] Enhances solubility but can limit passive permeability and increase hERG liability. |

| N4 (Exocyclic Amine) | 8.0 – 9.5 | Moderate basicity. Often acylated or alkylated in final drugs, converting it to an amide (neutral) or secondary amine (basic). |

Critical Insight: To improve oral bioavailability, medicinal chemists often modulate the N1 pKa down to the 6.5–8.0 range.[4] This is frequently achieved by introducing electron-withdrawing groups (EWGs) like fluorine at the C3 position (see Case Study: MK-0731).

Visualization: Pharmacophore Mapping

The following diagram illustrates the core interactions and structural features of the scaffold.

Figure 1: Pharmacophore map of the piperidin-4-amine linker showing key ionization centers and geometric constraints.

Applications in Modalities

PROTACs (Proteolysis Targeting Chimeras)

In bifunctional degraders, the linker is often the failure point for permeability.

-

Solubility: Long PEG linkers often suffer from oxidative metabolism and poor permeability. Replacing a PEG segment with a piperidin-4-amine introduces a protonatable nitrogen, breaking planarity and increasing aqueous solubility (

). -

E3 Ligase Recruitment: The rigid structure helps orient the Warhead relative to the E3 ligand (e.g., Thalidomide or VHL ligand), potentially enhancing the cooperativity (

) of ternary complex formation.

Covalent Inhibitors

For targeted covalent inhibitors (TCIs), the electrophile (e.g., acrylamide) must be positioned precisely to react with a non-catalytic cysteine. The piperidin-4-amine linker provides a "stiff arm" to hold the warhead in striking distance without the "floppiness" of an alkyl chain that might lead to off-target reactivity.

Linker Comparison Matrix

| Feature | Piperidin-4-amine | Piperazine | Alkyl Chain | PEG |

| Rigidity | High (Chair) | High (Chair) | Low (Flexible) | Low (Flexible) |

| Solubility | High (Basic N) | High (2 Basic Ns) | Low (Lipophilic) | High (Hydrophilic) |

| Metabolic Stability | Moderate (N-dealkylation) | Moderate | Moderate | Low (Oxidation) |

| Exit Vector | Linear/Angular | Linear | Variable | Variable |

Synthetic Methodologies

The synthesis of piperidin-4-amine derivatives is robust, relying primarily on Reductive Amination and Nucleophilic Aromatic Substitution (

Protocol: Reductive Amination (Standard Coupling)

Objective: Coupling a piperidin-4-amine linker to an aldehyde-containing pharmacophore.

-

Reagents: 4-Boc-aminopiperidine (1.0 eq), Aldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCM or DCE (Solvent).

-

Procedure:

-

Dissolve amine and aldehyde in DCE. Add acetic acid (to pH ~5). Stir for 30 min to form imine.

-

Add STAB in portions. Stir at RT for 2-16 h.

-

Quench: Sat. NaHCO3. Extract with DCM.

-

Purification: Flash chromatography (MeOH/DCM).

-

-

Why STAB? It is milder than

and selectively reduces the imine in the presence of aldehydes, preventing side reactions.

Synthetic Workflow Diagram

Figure 2: Common synthetic routes for incorporating piperidin-4-amine linkers.

Metabolic Liabilities & Optimization Strategies

The CYP3A4 Liability

The piperidine ring is a known substrate for Cytochrome P450 3A4 (CYP3A4).

-

Mechanism: N-dealkylation or carbon hydroxylation adjacent to the nitrogen (

-carbon oxidation). -

Interaction: The basic N1 nitrogen often coordinates with the heme iron or interacts with Ser119 in the CYP3A4 active site, anchoring the molecule for oxidation.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)

Challenge: The initial piperidine-containing lead suffered from high P-gp efflux and hERG liability due to high basicity (pKa ~10). Solution: Introduction of a fluorine atom at the C3 position of the piperidine ring.

-

Effect: The electron-withdrawing effect of fluorine lowered the pKa of the piperidine nitrogen from ~10 to ~7.6 (axial fluorine).

-

Outcome: This reduced P-gp recognition and hERG binding while maintaining potency, leading to the clinical candidate MK-0731.

Decision Tree: When to Use This Linker?

Figure 3: Strategic decision tree for selecting piperidin-4-amine over other linkers.

References

-

Metabolism & CYP Interaction: Koley, A. P., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design." ACS Medicinal Chemistry Letters.

-

pKa Modulation & MK-0731: Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update.

-

PROTAC Linker Design: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy.

-

HCV Assembly Inhibitors: 4-Aminopiperidine scaffold optimization for Hepatitis C Virus inhibition. National Institutes of Health (NIH).

-

Antifungal Applications: Evaluation of 4-aminopiperidines targeting ergosterol biosynthesis. MDPI.

Sources

Methodological & Application

Amide Coupling Conditions for Piperidin-4-amine Intermediates: An Application Guide

Abstract

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug discovery. Among the vast array of building blocks, piperidin-4-amine intermediates are frequently employed due to their prevalence in bioactive molecules. However, the successful coupling of these intermediates with carboxylic acids requires careful consideration of reaction conditions to maximize yield, minimize side reactions, and ensure product purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling conditions for piperidin-4-amine intermediates. We will delve into the mechanistic rationale behind various coupling strategies, offer detailed experimental protocols, and present a comparative analysis of common coupling reagents.

Introduction: The Significance of Piperidin-4-amine in Drug Discovery

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its saturated, heterocyclic structure allows for three-dimensional diversity, influencing properties such as solubility, lipophilicity, and metabolic stability. The 4-amino substitution provides a key vector for further molecular elaboration, most commonly through the formation of an amide linkage. This amide bond formation is a critical step in the synthesis of a wide range of therapeutic agents, from enzyme inhibitors to receptor modulators.

Despite its importance, the coupling of piperidin-4-amine with carboxylic acids is not always trivial. The nucleophilicity of the primary amine can be influenced by the piperidine ring's conformation and the presence of other functional groups. Furthermore, the choice of coupling reagent, base, and solvent can dramatically impact the reaction's efficiency and the formation of unwanted byproducts. This guide aims to demystify the selection process and provide a practical framework for successful amide bond formation.

Mechanistic Overview of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] This is due to the formation of a stable ammonium carboxylate salt, which inhibits the nucleophilic attack of the amine on the carbonyl carbon.[2] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of a coupling reagent.

The general mechanism involves two key steps:

-

Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a mixed anhydride.[3][4]

-

Nucleophilic Attack by the Amine: The piperidin-4-amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the activated leaving group.[3]

The efficiency of this process is influenced by the nature of the activated intermediate, the nucleophilicity of the amine, and the reaction conditions.

A Comparative Guide to Common Coupling Reagents

The selection of an appropriate coupling reagent is paramount for a successful amide synthesis. The choice often depends on factors such as the steric hindrance of the coupling partners, the potential for racemization of chiral centers in the carboxylic acid, and the ease of byproduct removal. Below is a comparative overview of some of the most widely used coupling reagents.

| Coupling Reagent | Class | Strengths | Considerations | Typical Base |

| EDC (EDAC) | Carbodiimide | Water-soluble byproduct, easy workup.[5] | Can lead to racemization; often requires an additive like HOBt or Oxyma.[6] | DIPEA, TEA, NMM |

| HATU | Uronium/Aminium Salt | High efficiency, rapid kinetics, low racemization, effective for hindered substrates.[7] | Higher cost, potential for side reaction with the amine if not pre-activated.[8] | DIPEA, Collidine |

| T3P® | Phosphonic Anhydride | Low epimerization, high yields, water-soluble byproducts, good safety profile.[9][10] | Requires at least two equivalents of base. | Pyridine, DIPEA, TEA |

| DCC/DIC | Carbodiimide | Effective and inexpensive. | DCC byproduct (DCU) is poorly soluble, complicating purification.[6] DIC byproduct is more soluble.[6] | None (or catalytic DMAP) |

Diagram 1: General Amide Coupling Workflow

Caption: A generalized workflow for amide coupling reactions.

Detailed Experimental Protocols

Here, we provide step-by-step protocols for two of the most reliable and commonly employed methods for coupling carboxylic acids with piperidin-4-amine intermediates.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a workhorse in medicinal chemistry due to its reliability and the ease of removing the water-soluble urea byproduct.[5] The addition of 1-hydroxybenzotriazole (HOBt) or a similar additive is crucial for suppressing racemization and improving efficiency.[6]

Materials:

-

Carboxylic Acid (1.0 eq)

-

Piperidin-4-amine derivative (1.0 - 1.2 eq)

-

EDC·HCl (1.1 - 1.5 eq)[1]

-

HOBt (1.1 - 1.5 eq)[1]

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 eq), piperidin-4-amine derivative (1.1 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.5 M).

-

Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

-

Add EDC·HCl (1.2 eq) to the mixture in one portion.

-

Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient, third-generation coupling reagent that is particularly effective for coupling sterically hindered substrates and for minimizing racemization.[7] It works by forming a highly reactive OAt-active ester.[7][11]

Materials:

-

Carboxylic Acid (1.0 eq)

-

Piperidin-4-amine derivative (1.0 - 1.2 eq)

-

HATU (1.0 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (2.0 - 5.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial to form the active ester and can prevent a side reaction where HATU reacts directly with the amine.[8]

-

Add the piperidin-4-amine derivative (1.1 eq) to the reaction mixture.

-

Continue to stir the reaction at room temperature for 1 to 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic phase sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[7] These washes help to remove unreacted starting materials, HOAt, and the base.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to yield the desired amide.

Diagram 2: HATU Activation Mechanism

Caption: The mechanism of carboxylic acid activation by HATU.[7][11]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Here are some common issues and suggestions for optimization:

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate.

-

Increase the equivalents of the coupling reagent and/or the amine.

-

Extend the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C), monitoring for potential side reactions.

-

Consider a more powerful coupling reagent, such as HATU or COMU, especially for sterically demanding substrates.

-

-

Side Reactions:

-

Epimerization/Racemization: If your carboxylic acid has a chiral center alpha to the carbonyl, use a low-racemization coupling reagent like HATU or T3P.[9][10] Additives like HOBt or HOAt are also known to suppress racemization.[6][7] Running the reaction at a lower temperature can also be beneficial.

-

Guanidinylation of the Amine: With uronium-based reagents like HATU, a side reaction can occur where the reagent reacts directly with the amine. Pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can mitigate this issue.[8]

-

-

Difficult Purification:

-

If using EDC, ensure thorough aqueous washes to remove the urea byproduct.

-

For DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration.

-

If byproducts are co-eluting with your product during chromatography, consider changing the solvent system or using a different stationary phase.

-

Conclusion

The successful synthesis of amides from piperidin-4-amine intermediates is a frequent and critical task in drug discovery. A thorough understanding of the underlying reaction mechanisms and the properties of different coupling reagents allows for the rational selection of reaction conditions. The protocols provided for EDC/HOBt and HATU-mediated couplings represent robust and versatile starting points for a wide range of substrates. By carefully considering the nature of the specific carboxylic acid and piperidin-4-amine, and by being prepared to optimize conditions, researchers can efficiently and reliably synthesize their target molecules, accelerating the pace of drug development.

References

-

Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]

-

A Review of Amide Bond Formation in Microwave Organic Synthesis - Molecules. Available at: [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI.

-

Understanding T3P® from start to finish - Curia. Available at: [Link]

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent - ACS Omega. Available at: [Link]

-

HATU coupling - what's the best order? - Reddit. Available at: [Link]

-

Recent developments in catalytic amide bond formation - Peptide Science. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews. Available at: [Link]

-

A green chemistry perspective on catalytic amide bond formation - UCL Discovery. Available at: [Link]

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

-

Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis - CORE. Available at: [Link]

-

Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

-

Coupling Reagents - Aapptec Peptides. Available at: [Link]

-

Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

-

Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid - Technology Networks. Available at: [Link]

-

Amide Synthesis - Fisher Scientific. Available at: [Link]

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine - Organic Letters. Available at: [Link]

-

Optimizing Amide Coupling Reactions - Scribd. Available at: [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. One moment, please... [chemistrysteps.com]

- 3. hepatochem.com [hepatochem.com]

- 4. bachem.com [bachem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 11. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

Reductive amination of N-Boc-4-piperidone with ethylpyrimidines

An In-Depth Guide to the Synthesis of N-Boc-4-(ethylpyrimidinyl)piperidines via Reductive Amination

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview and a detailed protocol for the synthesis of N-Boc-4-(ethylpyrimidinyl)piperidine derivatives. This class of compounds represents a significant scaffold in modern medicinal chemistry, appearing in a variety of biologically active agents. The core of this synthesis is the reductive amination reaction, a robust and versatile method for forming carbon-nitrogen bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for successful synthesis.

The Strategic Importance of Reductive Amination

The reductive amination of a ketone with an amine is a cornerstone of amine synthesis.[2] It proceeds through a two-step, one-pot sequence involving the initial formation of an imine or iminium ion, which is then reduced in-situ by a selective hydride source to yield the target amine.[1] This method is widely favored over direct alkylation of amines, as it effectively avoids the common problem of overalkylation, leading to cleaner reactions and higher yields of the desired secondary amine.[3][4]

The reaction between N-Boc-4-piperidone and an amino-substituted ethylpyrimidine is of particular interest. The resulting piperidinyl-pyrimidine motif is a privileged structure in drug discovery, valued for its conformational properties and ability to engage in specific hydrogen bonding interactions with biological targets.

Unveiling the Reaction Mechanism

The success of this one-pot reaction hinges on the careful selection of reagents that allow for the sequential formation and reduction of the C=N double bond without competing side reactions.

Step 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amine (2-amino-5-ethylpyrimidine) on the carbonyl carbon of N-Boc-4-piperidone. This process is typically catalyzed by a weak acid, such as acetic acid. The acid serves a crucial dual role: it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack, and it facilitates the dehydration of the resulting hemiaminal intermediate to form a protonated imine, known as an iminium ion.[5][6]

Step 2: Hydride Reduction The iminium ion is significantly more reactive towards reduction than the starting ketone. This difference in reactivity is exploited by using a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), STAB is gentle enough that it does not readily reduce the ketone starting material but is highly effective at reducing the iminium ion as it forms.[4][7][8] This selectivity ensures that the reaction proceeds cleanly towards the desired product. The use of STAB also offers safety benefits over alternatives like sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide byproducts.[3]

Detailed Synthesis Protocol

This section provides a robust, step-by-step protocol for the synthesis of tert-butyl 4-((5-ethylpyrimidin-2-yl)amino)piperidine-1-carboxylate.

Materials and Reagents

| Reagent | M.W. | CAS No. | Purity |

| N-Boc-4-piperidone | 199.26 | 79099-07-3 | ≥98% |

| 2-Amino-5-ethylpyrimidine | 123.16 | 7313-70-4 | ≥97% |

| Sodium triacetoxyborohydride (STAB) | 211.94 | 56553-60-7 | ≥97% |

| Acetic Acid (Glacial) | 60.05 | 64-19-7 | ≥99.7% |

| 1,2-Dichloroethane (DCE) | 98.96 | 107-06-2 | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS Grade |

| Saturated Sodium Bicarbonate (aq.) | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Granular |

| Silica Gel | - | - | 230-400 mesh |

Experimental Parameters

The following table outlines the stoichiometry for a typical 10 mmol scale reaction.

| Compound | M.W. | Equivalents | Amount (mmol) | Mass / Volume |

| N-Boc-4-piperidone | 199.26 | 1.0 | 10.0 | 2.00 g |

| 2-Amino-5-ethylpyrimidine | 123.16 | 1.1 | 11.0 | 1.35 g |

| Acetic Acid | 60.05 | 1.0 | 10.0 | 0.60 g (0.57 mL) |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 15.0 | 3.18 g |

| 1,2-Dichloroethane (DCE) | - | - | - | ~ 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (2.00 g, 10.04 mmol) and 2-amino-5-ethylpyrimidine (1.35 g, 11.0 mmol).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Acid Catalyst: Add glacial acetic acid (0.57 mL, 10.0 mmol) to the solution. Stir the mixture for 1 hour at room temperature to facilitate the formation of the iminium intermediate.[9]

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15-20 minutes.[10] An ice bath can be used to maintain the temperature below 25 °C if the addition causes a noticeable exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30-60 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient reaction time.2. Poor quality or decomposed STAB.3. Insufficient equivalents of amine or STAB. | 1. Extend the reaction time and continue monitoring.2. Use a fresh bottle of STAB; this reagent is moisture-sensitive.[8]3. Verify calculations and ensure accurate weighing of reagents. |

| Low Yield | 1. Inefficient iminium ion formation.2. Loss of product during aqueous workup.3. Inefficient extraction. | 1. Ensure the acetic acid catalyst was added; for very unreactive amines, a slightly longer pre-stir time before adding STAB may help.2. Ensure the aqueous layer is thoroughly back-extracted.3. Increase the number of extractions or the volume of extraction solvent. |

| Presence of Ketone in Product | Incomplete reduction. | See "Incomplete Reaction". Ensure STAB was added in sufficient excess (1.3-1.5 eq.). |

| Unidentified Side Products | 1. Impure starting materials.2. Reaction of STAB with protic solvents (if used). | 1. Check the purity of starting materials by NMR or LC-MS.2. Ensure the use of anhydrous aprotic solvents like DCE, DCM, or THF. STAB is not highly compatible with protic solvents like methanol.[8] |

Conclusion

The reductive amination of N-Boc-4-piperidone with ethylpyrimidines using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for accessing valuable heterocyclic scaffolds. The protocol described herein is robust and leverages a mild, selective reducing agent to minimize side product formation and simplify purification. By understanding the underlying mechanism and key experimental parameters, researchers can confidently apply this methodology to accelerate the synthesis of novel compounds for drug discovery and development programs.

References

- brainly.com. (2024).

- Organic Chemistry Portal.

- Myers, A. (n.d.).

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.